Tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate
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Overview
Description
Tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate is an organic compound that belongs to the class of esters Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Reagents: Carboxylic acid, tert-butyl alcohol, acid catalyst (e.g., sulfuric acid)
Conditions: Reflux, removal of water by azeotropic distillation
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acid or ketone
Reduction: Formation of alcohols or amines
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Conditions involving nucleophiles such as halides or amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis
Biology: Potential use in biochemical studies
Medicine: Investigated for its pharmacological properties
Industry: Utilized in the production of fragrances and flavorings
Mechanism of Action
The mechanism by which Tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that mediate its biological activity. The pathways involved might include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: A simple ester with similar structural features
Methylamino derivatives: Compounds with similar functional groups
Oxan-4-yl derivatives: Compounds containing the oxan-4-yl moiety
Uniqueness
Tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)10(13-4)9-5-7-15-8-6-9/h9-10,13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHKKTAGMCMROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCOCC1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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